molecular formula C13H14O3 B8507464 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID

Cat. No.: B8507464
M. Wt: 218.25 g/mol
InChI Key: WFKFCKRCFZUARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID typically involves multiple steps, including the formation of the benzocycloheptene ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-METHYL-5-OXO-6,7,8,9-TETRAHYDRO-5H-BENZO[7]ANNULENE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-methyl-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-7-carboxylic acid

InChI

InChI=1S/C13H14O3/c1-8-3-2-4-11-10(8)6-5-9(13(15)16)7-12(11)14/h2-4,9H,5-7H2,1H3,(H,15,16)

InChI Key

WFKFCKRCFZUARL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(CC(=O)C2=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.8 g (0.0499 mol) of 3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid were dissolved in 120 mL of CH2Cl2 under a nitrogen atmosphere. The solution was cooled to 5° C. and 19 mL (0.1498 mol) of oxalyl chloride were added dropwise. After 3 h the volatiles were removed in vacuo, the resulting oil was dissolved in 200 mL of CH2Cl2 and this solution was added dropwise, at 0° C. and under inert atmosphere, to a suspension of 26.6 g (0.1996 mol) of AlC3 in 300 mL of CH2Cl2. The resulting suspension was vigorously stirred overnight, during which time it was allowed to warm to room temperature. Water was added, followed by 1N HCl up to pH 1. The layers were separated, the organic phase was dried and the solvent was removed in vacuo. The resulting crude product was taken up in dioxane (60 mL) and 6N HCl (200 mL) and heated to reflux for 6 h. After cooling, water was added and the reaction mixture was extracted with Et2O. The organic phase was dried, the solvent was removed in vacuo and the resulting crude product was purified by flash chromatography eluting with Et2O, yielding 5.9 g of compound which was triturated in (i-Pr)2O, filtered and dried, yielding 4.33 g of the title product.
Name
3,3-bis-ethoxycarbonyl-5-o-tolyl-pentanoic acid
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
[Compound]
Name
AlC3
Quantity
26.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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